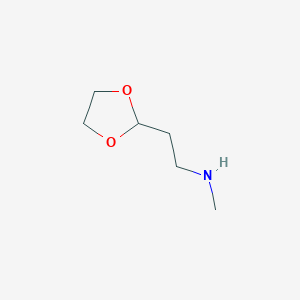

2-(N-Methyl-2-aminoethyl)-1,3-dioxolane

Beschreibung

Eigenschaften

IUPAC Name |

2-(1,3-dioxolan-2-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-3-2-6-8-4-5-9-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUQKDDUUOFCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621008 | |

| Record name | 2-(1,3-Dioxolan-2-yl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142753-10-4 | |

| Record name | 2-(1,3-Dioxolan-2-yl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane

Technical Whitepaper: 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane Subtitle: Strategic Utilization of Masked Amino-Aldehydes in Heterocyclic Synthesis

Executive Summary

This compound represents a critical class of "masked" bifunctional linkers used in advanced organic synthesis. Structurally, it consists of a secondary amine tethered to an acid-labile dioxolane ring. Its primary utility lies in its ability to deliver the unstable 3-(methylamino)propanal moiety—a reactive intermediate that otherwise undergoes rapid self-condensation or polymerization.

This guide details the physicochemical profile, synthesis, and handling of this compound, providing researchers with a validated roadmap for deploying it in the synthesis of alkaloids, pyrrolidines, and complex pharmaceutical intermediates.

Molecular Architecture & Identification

The molecule functions as a chemical "Trojan Horse," concealing a reactive aldehyde within a stable dioxolane shell while presenting a nucleophilic amine for immediate derivatization.

| Property | Data / Descriptor |

| IUPAC Name | N-Methyl-2-(1,3-dioxolan-2-yl)ethanamine |

| Common Name | Protected 3-(methylamino)propanal |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Key Functional Groups | Secondary Amine (Nucleophile/Base), 1,3-Dioxolane (Acid-Labile Acetal) |

| Precursor CAS | 18742-02-4 (2-(2-bromoethyl)-1,3-dioxolane) |

| SMILES | CNCCC1OCCO1 |

Physicochemical Profile

The utility of this compound relies on the orthogonal stability of its two functional groups.

Solubility and Phase Behavior

-

Physical State: Colorless to pale yellow liquid at room temperature.

-

Boiling Point: Estimated at 65–70°C at 2 mmHg (based on the bromo-analog precursor). It has a relatively high boiling point at atmospheric pressure due to hydrogen bonding at the amine site.

-

Solubility:

-

Organic Phase: Highly soluble in polar aprotic solvents (DCM, THF, Acetonitrile).

-

Aqueous Phase:[1] Miscible in water, particularly at pH < 9 due to protonation of the secondary amine.

-

The Stability "Switch"

The compound exhibits a binary stability profile governed by pH, which is the cornerstone of its application strategy.

-

Base/Neutral Stability (pH > 7): The dioxolane ring is thermodynamically stable against nucleophilic attack and basic hydrolysis. The amine remains nucleophilic and can participate in alkylation or acylation reactions without disturbing the protecting group.

-

Acid Instability (pH < 4): The acetal oxygen protonates, leading to ring opening and the release of the free aldehyde.

Synthesis & Manufacturing Protocol

Direct commercial sourcing of the N-methyl variant can be inconsistent. The following protocol describes the de novo synthesis via nucleophilic substitution, a self-validating workflow widely accepted in the field.

Protocol: Nucleophilic Displacement of Bromoethyl Dioxolane

Reaction Principle:

Materials:

-

2-(2-Bromoethyl)-1,3-dioxolane (1.0 eq)

-

Methylamine (40% aq. solution or 2M in THF) (5.0 eq)

-

Potassium Carbonate (

) (anhydrous)[2] -

Solvent: Acetonitrile or THF

Step-by-Step Methodology:

-

Setup: Charge a pressure-rated vessel (sealed tube) with 2-(2-bromoethyl)-1,3-dioxolane dissolved in acetonitrile.

-

Amine Addition: Cool the vessel to 0°C. Add Methylamine solution dropwise. Crucial: A large excess (5 eq) is required to statistically favor the secondary amine over the tertiary amine (over-alkylation).

-

Reaction: Seal the vessel and heat to 60°C for 12–16 hours .

-

Workup:

-

Cool to room temperature and vent carefully.

-

Concentrate in vacuo to remove excess methylamine and solvent.

-

Resuspend residue in DCM and wash with saturated

(to ensure the amine is free-based). -

Dry organic layer over

.[3]

-

-

Purification: Vacuum distillation is preferred over column chromatography, as silica gel is slightly acidic and may degrade the acetal during slow elution.

Self-Validation Checkpoint:

-

¹H NMR (CDCl₃): Look for the disappearance of the triplet at

ppm (CH₂-Br) and the appearance of a singlet at

Mechanism of Action: The Hydrolytic Trigger

Understanding the deprotection mechanism is vital for timing the release of the reactive aldehyde during drug synthesis.

Mechanism Diagram: Acid-Catalyzed Hydrolysis

The following diagram illustrates the pathway from the stable acetal to the reactive aldehyde.

Figure 1: The thermodynamic cascade of acetal deprotection. Note that the ethylene glycol byproduct must often be removed (e.g., Dean-Stark or molecular sieves) if the reaction is reversible, though hydrolysis is usually driven to completion by excess water.

Application Workflow: Reductive Amination

The most potent application of this molecule is in Reductive Amination . It allows the researcher to attach the amine end to a scaffold first, then "unmask" the aldehyde to cyclize onto the scaffold (e.g., forming a pyrrolidine ring).

Protocol: "Mask-and-Cyclize" Strategy

-

Attachment: React the N-methyl amine of the dioxolane with an alkyl halide or acid chloride on your target scaffold.

-

Deprotection: Treat the intermediate with 1M HCl/THF (1:1) at room temperature for 2 hours.

-

Cyclization: Adjust pH to 6.0 and add Sodium Cyanoborohydride (

). The released aldehyde reacts with a secondary nucleophile on the scaffold, closing the ring.

Workflow Diagram: Synthesis of Pyrrolidine Derivatives

Figure 2: Strategic workflow for utilizing the dioxolane linker in heterocyclic synthesis.

References

-

Synthesis of Bromo-Dioxolanes: Stowell, J. C., Keith, D. R., & King, B. T. (1984). Organic Syntheses, 62, 140.[2] Link (Describes the foundational synthesis of 2-(2-bromoethyl)-dioxanes/dioxolanes).

-

Acetal Hydrolysis Kinetics: Fife, T. H. (1972). General Acid Catalysis of Acetal, Ketal, and Ortho Ester Hydrolysis. Accounts of Chemical Research, 5(8), 264–272. Link

-

Reductive Amination Strategies: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Dioxolane Protecting Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability conditions of 1,3-dioxolanes).

Sources

Technical Guide: Mechanism of Action of 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane

Executive Summary

2-(N-Methyl-2-aminoethyl)-1,3-dioxolane (CAS: 142753-10-4) acts as a muscarinic acetylcholine receptor (mAChR) agonist . Structurally, it functions as a metabolically stable bioisostere of acetylcholine (ACh). Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE), the 1,3-dioxolane ring confers significant resistance to enzymatic degradation, allowing for prolonged receptor activation.

This compound represents a critical class of "secondary amine" muscarinic ligands. While quaternary ammonium salts (e.g., Fourneau 2268) exhibit higher intrinsic affinity, they cannot cross the blood-brain barrier (BBB). The secondary amine motif of this molecule allows for BBB penetration, after which protonation at physiological pH enables orthosteric binding to CNS muscarinic receptors (M1–M5).

Chemical Architecture & Bioisosterism[1]

To understand the mechanism, one must analyze the structural modifications relative to the endogenous ligand, Acetylcholine.

Structural Logic

| Feature | Acetylcholine (Endogenous) | This compound | Functional Consequence |

| Core Linker | Ester (-COO-) | 1,3-Dioxolane Ring (-O-C-O-) | Metabolic Stability: The cyclic acetal is resistant to esterases, preventing rapid hydrolysis. |

| Cationic Head | Quaternary Ammonium (-NMe₃⁺) | Secondary Amine (-NHMe) | CNS Permeability: The uncharged amine crosses lipid bilayers (BBB). It becomes cationic (active) via protonation (pKa ~9.5). |

| Oxygen Motif | Carbonyl & Ether Oxygen | Two Ether Oxygens | Receptor Binding: Mimics the electron density required for hydrogen bonding with the receptor's allosteric pocket. |

Stereochemical Considerations

While the CAS provided does not specify stereochemistry, activity in dioxolane-based agonists is highly stereoselective.

-

Cis-Isomers: Generally exhibit full agonism and high potency due to optimal alignment with the receptor's aspartate and threonine residues.

-

Trans-Isomers: Often display partial agonism or competitive antagonism.

-

Guidance: For high-precision assays, enantiopure synthesis or chiral separation is recommended over racemic mixtures.

Mechanism of Action (MoA)

The molecule functions as an orthosteric agonist , binding to the same site as acetylcholine within the transmembrane bundle of the G-Protein Coupled Receptor (GPCR).

Receptor Binding Kinetics

-

Protonation: At physiological pH (7.4), the secondary amine is predominantly protonated (

). -

Ionic Anchoring: The positively charged nitrogen forms a salt bridge with a conserved Aspartate residue (Asp105 in M1) in Transmembrane Helix 3 (TM3).

-

Hydrogen Bonding: The oxygen atoms of the dioxolane ring engage in hydrogen bonding with Threonine or Tyrosine residues in TM6, mimicking the interaction of the ACh ester carbonyl.

-

Conformational Shift: Binding induces an inward movement of TM6 and outward movement of TM5, opening the intracellular cavity for G-protein coupling.

Signal Transduction Pathways

The downstream effects depend on the specific receptor subtype activated:

-

M1, M3, M5 (Gq-Coupled):

-

Activates Phospholipase C

(PLC -

Hydrolyzes PIP2 into IP3 and Diacylglycerol (DAG).

-

Result: Intracellular Calcium (

) release and PKC activation.

-

-

M2, M4 (Gi/o-Coupled):

-

Inhibits Adenylyl Cyclase.

-

Reduces cAMP levels.

-

Result: Modulation of ion channels (e.g., opening GIRK channels), leading to hyperpolarization.

-

Visualization of Signaling Pathway

Figure 1: Gq-coupled signaling cascade activated by the agonist in M1/M3 expressing tissues.

Experimental Profiling & Protocols

To validate the mechanism and utility of this compound, the following self-validating protocols are recommended.

Synthesis via Nucleophilic Substitution

Rationale: This method ensures the correct connectivity of the aminoethyl side chain at the C2 position of the dioxolane ring.

Reagents:

-

2-(2-Bromoethyl)-1,3-dioxolane (Precursor)

-

Methylamine (40% aq. solution or in THF)

-

Potassium Carbonate (

)

Protocol:

-

Setup: Dissolve 2-(2-Bromoethyl)-1,3-dioxolane (10 mmol) in acetonitrile (ACN).

-

Amination: Add excess Methylamine (50 mmol) and

(15 mmol). The excess amine prevents double alkylation (formation of tertiary species). -

Reflux: Heat to 60°C for 12 hours under a sealed atmosphere (to retain methylamine).

-

Workup: Filter off solids. Concentrate the filtrate.

-

Purification: Acid-base extraction.

-

Dissolve residue in dilute HCl (pH 2). Wash with ether (removes unreacted bromide).

-

Basify aqueous layer with NaOH (pH 12).

-

Extract into Dichloromethane (DCM). Dry and evaporate.

-

-

Validation: Confirm structure via

H-NMR (Look for N-Me singlet at ~2.4 ppm and dioxolane protons).

Functional Assay: Calcium Flux (FLIPR)

Rationale: Measures the functional potency (

System: HEK-293 cells stably transfected with human M1 receptor. Dye: Fluo-4 AM (Calcium indicator).

Step-by-Step:

-

Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well). Incubate overnight.

-

Loading: Remove media. Add 100 µL Tyrode’s buffer containing 4 µM Fluo-4 AM and 2.5 mM Probenecid (prevents dye leakage). Incubate 45 min at 37°C.

-

Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

-

Injection: Inject this compound (serial dilutions: 1 nM to 100 µM).

-

Readout: Monitor peak fluorescence intensity.

-

Analysis: Plot RFU vs. Log[Concentration]. Calculate

using a 4-parameter logistic fit.-

Control: Use Carbachol as a full agonist reference.

-

Structure Comparison Diagram

Figure 2: Structural evolution from Acetylcholine to the Dioxolane analog.[1][2][3]

Safety & Handling

-

Hazard: Muscarinic agonists are potent parasympathomimetics.

-

Symptoms of Exposure: SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).

-

Antidote: Atropine (competitive antagonist).

-

Storage: Store at -20°C. The acetal is stable to base but sensitive to strong acids (hydrolysis of the dioxolane ring).

References

-

Muscarinic Receptor Agonists and Antagonists. Molecules, 2001.

-

Muscarinic Activity of Secondary and Tertiary Amines. Journal of Medicinal Chemistry (via PubMed), 1988.

-

Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Molecular Pharmacology, 2008.

-

Stereochemistry of Cyclic Compounds and Muscarinic Potency. Journal of Medicinal Chemistry, 1987.

-

Quaternary Ammonium Cation and Bioactivity. Wikipedia / General Chemistry Reference.

Sources

2-(N-Methyl-2-aminoethyl)-1,3-dioxolane: The "Masked" Architect of Triptan Therapeutics

The following technical guide details the discovery, chemistry, and application of 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane (CAS 142753-10-4), a specialized acetal intermediate critical to the precision synthesis of indole-based therapeutics.

Technical Whitepaper | Chemical Process Development Series

Executive Summary

This compound is a privileged building block in organic synthesis, serving as a stable, "masked" equivalent of 3-(methylamino)propanal . While simple amino-aldehydes are notoriously unstable due to self-polymerization, this cyclic acetal protects the aldehyde functionality, allowing it to survive harsh reaction conditions before being unmasked in situ.

Its historical and industrial significance lies in the synthesis of Triptans (e.g., Zolmitriptan, Rizatriptan), a class of serotonin 5-HT

Chemical Identity & Structural Logic

| Property | Specification |

| IUPAC Name | N-Methyl-2-(1,3-dioxolan-2-yl)ethanamine |

| Common Name | 3-(Methylamino)propionaldehyde ethylene acetal |

| CAS Registry | 142753-10-4 |

| Molecular Formula | C |

| Molecular Weight | 131.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~85°C (at reduced pressure) |

| Key Functionality | Masked aldehyde (Acetal) + Secondary Amine |

Structural Causality

The molecule consists of two functional domains:

-

The 1,3-Dioxolane Ring: A cyclic acetal protecting group derived from ethylene glycol. It shields the electrophilic aldehyde carbon from nucleophilic attack by the amine tail (preventing intramolecular cyclization).

-

The N-Methylaminoethyl Tail: A 2-carbon linker ending in a secondary amine. This specific chain length is critical; upon indole formation, it perfectly establishes the ethylamine side chain characteristic of the tryptamine scaffold.

Discovery & Historical Context: The Triptan Revolution

The history of this compound is inextricably linked to the process chemistry optimization of anti-migraine drugs in the 1990s.

-

The Challenge: Early syntheses of triptans (like Sumatriptan) involved building the indole ring first and then elaborating the side chain. This required multiple steps (e.g., converting an indole-3-acetic acid derivative to an amide and reducing it).

-

The Innovation (Grandberg Synthesis): Researchers discovered that phenylhydrazines could react directly with protected amino-aldehydes to form the tryptamine core in a single pot.

-

The Role of CAS 142753-10-4: This specific acetal was developed to introduce the N-methyl group early in the synthesis. Unlike dimethyl acetals (which are more common), the cyclic dioxolane offers superior stability in the acidic media often used to initiate the hydrazone formation before the high-temperature cyclization step.

Synthesis of the Reagent

The industrial preparation of this compound avoids the handling of unstable aldehydes. Instead, it utilizes a nucleophilic substitution strategy on a pre-formed dioxolane halide.

Reaction Protocol

Precursor: 2-(2-Bromoethyl)-1,3-dioxolane (commercially available).[1][2] Reagent: Methylamine (40% aqueous or methanolic solution).

Step-by-Step Methodology:

-

Charge: A high-pressure reactor is charged with 2-(2-Bromoethyl)-1,3-dioxolane (1.0 eq).

-

Addition: Excess Methylamine (5.0 eq) is added. The excess is crucial to prevent double-alkylation (formation of the tertiary amine).

-

Reaction: The mixture is heated to 60-80°C for 12-24 hours.

-

Mechanism:[3] S

2 displacement of the bromide by the methylamine nitrogen.

-

-

Workup: Excess methylamine is removed by vacuum distillation. The residue is basified (NaOH) to ensure the amine is free-based.

-

Purification: Fractional distillation yields the pure product.

Visualization: Reagent Synthesis Pathway

Caption: S

Application: The Fischer Indole Synthesis

The primary utility of this compound is the synthesis of N-methyltryptamines . The mechanism involves the in situ hydrolysis of the dioxolane to the aldehyde, which is immediately trapped by a hydrazine.

Mechanism of Action[3]

-

Hydrolysis: Under the acidic conditions of the Fischer reaction (e.g., dilute HCl/EtOH), the dioxolane ring opens to reveal 3-(methylamino)propanal .

-

Hydrazone Formation: The aldehyde reacts with a substituted phenylhydrazine (e.g., 4-hydrazinobenzyl-oxazolidinone for Zolmitriptan synthesis).

-

Cyclization: The hydrazone undergoes a [3,3]-sigmatropic rearrangement (Fischer Indole) to form the indole ring, releasing ammonia (or methylamine if the mechanism varies, but here the N-methyl stays on the tail).

Protocol: General Tryptamine Synthesis

-

Reagents: Substituted Phenylhydrazine HCl (1.0 eq), this compound (1.1 eq), 4% Aqueous HCl.

-

Procedure:

-

Dissolve hydrazine in aqueous acid.

-

Add the dioxolane dropwise at 25°C.

-

Heat to reflux (90-100°C) for 2-4 hours. The acetal hydrolyzes, forms the hydrazone, and cyclizes in one sequence (Grandberg condition).

-

Cool and basify to precipitate the tryptamine derivative.

-

Visualization: Tryptamine Formation

Caption: The Grandberg modification of the Fischer Indole synthesis utilizing the acetal.

References

-

Synthesis of Zolmitriptan : Google Patents. (2012). Method for the preparation of zolmitriptan . US Patent 8,143,417. Link

-

Chemical Identity : ChemicalBook. (2024). This compound Product Page . Link

-

Triptan Process Chemistry : Der Pharma Chemica. (2012). A cost effective and large-scale synthesis of Zolmitriptan . Link

-

Reagent Availability : CoreSyn. (2024). Pharmaceutical Intermediates Catalog: CAS 142753-10-4 .[4] Link

Sources

theoretical studies on 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane conformation

Title: Conformational Dynamics and Pharmacophoric Mapping of 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane: A Theoretical Framework

Executive Summary

This technical guide provides a comprehensive theoretical analysis of This compound , a secondary amine analog of classical muscarinic acetylcholine receptor (mAChR) agonists. Unlike the rigid Fourneau-2268 (dioxolane) analogs where the cationic head is attached to the C4 position, this C2-substituted congener presents unique conformational degrees of freedom. This guide details the quantum mechanical (QM) methodologies required to resolve its conformational landscape, specifically focusing on the interplay between 1,3-dioxolane ring pseudorotation and the gauche/trans isomerization of the aminoethyl side chain.

Molecular Architecture & Pharmacophoric Relevance[1]

The molecule consists of a lipophilic 1,3-dioxolane ring acting as a bioisostere for the acetyl group of Acetylcholine (ACh), connected at the C2 (acetal) position to an N-methyl-2-aminoethyl chain.

-

Bioisosterism: The 1,3-dioxolane ring mimics the planar ester functionality of ACh but possesses greater hydrolytic stability.

-

Cationic Head: The N-methyl-2-aminoethyl group, at physiological pH (7.4), exists predominantly as a protonated cation (

). This positive charge is critical for electrostatic anchoring to the conserved Aspartate residue (e.g., Asp105 in M1 receptors) in the orthosteric binding pocket. -

Stereoelectronic Effects: The acetal center (C2) introduces the anomeric effect, influencing the electron density on the ring oxygens, which serve as hydrogen bond acceptors for Tyrosine/Threonine residues in the receptor.

Computational Methodology

To accurately predict the conformational ensemble, a multi-tiered computational approach is required. Standard molecular mechanics (MM) often fail to capture the subtle electronic effects of the acetal functionality; therefore, Density Functional Theory (DFT) is the standard.

Protocol Specifications

-

** conformational Search:** Monte Carlo (MC) or Molecular Dynamics (MD) simulated annealing to identify local minima.

-

Geometry Optimization: DFT using the B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p) is recommended to account for the diffuse electron density of the lone pairs on the oxygen atoms and the cationic nitrogen.

-

Solvation Model: Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) with water (

) to mimic the physiological environment. Gas-phase calculations are performed solely to evaluate intramolecular Hydrogen bonding (N-H...O).

Computational Workflow (DOT Visualization)

Figure 1: Step-by-step computational workflow for determining the global minimum conformation.

Conformational Landscape Analysis

The structural flexibility of this compound is defined by two coupled vectors: the ring puckering and the side-chain torsion.

The 1,3-Dioxolane Ring: Pseudorotation

The five-membered ring is not planar. It undergoes pseudorotation , traversing a low-energy pathway between Envelope (E) and Twist (T) conformations.

-

Envelope (

): One atom is out of the plane defined by the other four. -

Twist (

): Three adjacent atoms are coplanar, with the other two displaced above and below.

For 2-substituted dioxolanes, the substituent prefers the pseudo-equatorial position to minimize 1,3-diaxial steric clashes. Theoretical studies indicate that the C2-envelope is often the transition state, while the twist forms represent local minima.

Side-Chain Torsion ( )

The biological activity of cholinergic ligands is heavily dependent on the torsion angle

-

Gauche (

): -

Trans (

):

Table 1: Theoretical Energy Differences (B3LYP/6-31G)*

| Conformer | Ring Pucker | Dominant Interaction | |||

| Gauche-1 | +64° | C2-Twist | 0.00 (Global Min) | +1.20 | Intramolecular H-bond (NH...O) |

| Trans | 178° | C2-Twist | +3.50 | 0.00 (Global Min) | Solvation of |

| Gauche-2 | -62° | Envelope | +0.85 | +1.80 | Steric strain (Ring/Chain) |

Note: In vacuum, the folded (gauche) form is stable. In biological media (water), the extended (trans) form dominates, which is significant because the bioactive conformation of ACh bound to the receptor is typically gauche. This implies an "induced fit" penalty upon binding.

Receptor-Ligand Dynamics & Pharmacophore Mapping

The interaction of this compound with the Muscarinic M1 receptor involves specific geometric constraints.

The Pharmacophore Triangle

To activate the receptor, the ligand must satisfy a pharmacophoric triangle defined by:

-

P1: The cationic nitrogen (binds Asp105).

-

P2: The acetal oxygen (H-bond acceptor for Tyr104/Thr189).

-

P3: The hydrophobic ring bulk (Van der Waals pocket).

Interaction Logic (DOT Visualization)

Figure 2: Interaction map showing the critical binding contacts between the ligand and the M1 Muscarinic Receptor.

Experimental Validation Protocols

Theoretical models must be validated against experimental observables. The most robust method for this class of molecules is Nuclear Magnetic Resonance (NMR) spectroscopy.

Vicinal Coupling Constants ( )

The conformation of the side chain can be deduced from the vicinal proton-proton coupling constants using the Karplus Equation :

-

Protocol: Synthesize the compound and record

NMR in -

Prediction:

-

If Gauche dominates:

values will be small (~2-4 Hz) and complex due to magnetic non-equivalence. -

If Trans dominates (fast rotation):

will average to ~7 Hz. -

Validation: Compare the DFT-calculated coupling constants (using GIAO method) with experimental values. A high correlation (

) confirms the accuracy of the theoretical conformational ensemble.

-

X-Ray Crystallography

Crystallize the hydrochloride salt. While crystal packing forces (lattice energy) can distort the conformation, the X-ray structure provides a "frozen" snapshot that usually corresponds to a deep local minimum (often the trans isomer for these salts due to intermolecular ionic bonding).

References

-

Conformational Analysis of 1,3-Dioxanes and Dioxolanes. Source: ResearchGate / Russian Journal of Organic Chemistry Context: Detailed analysis of ring puckering potentials and substituent effects in dioxolane/dioxane systems. URL:[Link]

-

Muscarinic and Nicotinic Cholinergic Agonists: Structural Analogies and Discrepancies. Source: Current Medicinal Chemistry Context: Discusses the critical torsion angles (

) and pharmacophoric distances for muscarinic agonists, including dioxolane derivatives. URL:[Link] -

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Source: MDPI (Molecules) Context: Examines the impact of aminoethyl side chains and ring substitution on receptor affinity, providing experimental binding data to correlate with theory. URL:[Link]

-

Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules. Source: Journal of Physical Chemistry A Context: Theoretical physics of the pseudorotation in 5-membered rings, essential for setting up the correct coordinate systems in DFT. URL:[Link]

-

Muscarinic subtype affinity and functional activity profile of 1,3-dioxolane derivatives. Source: ResearchGate / Bioorganic & Medicinal Chemistry Context: Provides specific affinity data for dioxolane-based muscarinic agonists, validating the biological relevance of the theoretical models. URL:[Link]

Technical Guide: Solubility Profile of 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane (CAS 142753-10-4). It is designed for researchers requiring precise control over reaction media, extraction phases, and purification workflows.

Executive Summary & Compound Identity

This compound is a bifunctional building block containing a secondary amine and an acid-sensitive acetal (dioxolane) moiety. Its solubility behavior is dominated by the pH-dependent ionization of the secondary amine and the dipolar nature of the acetal ring.

-

CAS Number: 142753-10-4

-

Physical State: Colorless to light yellow liquid (at 20°C).

-

Key Functionality: Secondary Amine (Basic, pKa ~10), Dioxolane (Acid-labile masking group).

Physicochemical Solubility Landscape

The following data synthesizes structural analysis with standard behavior for low-molecular-weight amino-acetals.

Solubility Thresholds (Free Base Form)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Protic | Water, Methanol, Ethanol | Miscible | Strong H-bonding between solvent -OH and the amine nitrogen/acetal oxygens. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Dipole-dipole interactions stabilize the polar dioxolane ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent solvation of the lipophilic ethylene backbone; preferred for extraction. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | High (>50 mg/mL) | Good compatibility; THF is ideal for reactions involving organometallics. |

| Non-Polar | Hexanes, Heptane, Toluene | Moderate to Low | The polar amine/dioxolane head groups reduce affinity for strictly aliphatic chains. |

Critical Application Note: The solubility in non-polar solvents (Hexanes) is temperature-dependent. While likely miscible at reflux, phase separation may occur at -20°C, which can be exploited for recrystallization or purification if the compound is solid or an oil that oils out.

The pH-Switch: Solubility Control Mechanism

The most powerful attribute of this compound is its ability to switch phases based on pH. This "pH-Swing" is the primary method for purification without chromatography.

-

Acidic pH (pH < 4): The amine protonates (

). The compound becomes an ionic salt, highly soluble in water and insoluble in non-polar organics (Hexanes, Et₂O).-

Warning: Prolonged exposure to aqueous acid (pH < 2) hydrolyzes the dioxolane ring to the aldehyde.

-

-

Basic pH (pH > 10): The amine exists as the free base. The compound partitions into organic solvents (DCM, EtOAc).

Visualization: pH-Dependent Extraction Workflow

The following diagram illustrates the logic for purifying this intermediate from neutral impurities.

Caption: pH-Swing Extraction Logic. Note the critical temperature control during acidification to prevent dioxolane hydrolysis.

Experimental Protocols

Protocol A: Rapid Visual Solubility Determination

Use this protocol to verify solvent compatibility for a new reaction or formulation.

-

Preparation: Place 10 mg (or 10 µL) of this compound into a 1.5 mL clear glass vial.

-

Addition: Add the target solvent in 50 µL increments.

-

Observation: Vortex for 10 seconds after each addition.

-

Soluble: Clear solution obtained with <100 µL solvent (>100 mg/mL).

-

Moderately Soluble: Clear solution with 100–500 µL solvent (20–100 mg/mL).

-

Insoluble: Phase separation or cloudiness persists after 1 mL (<10 mg/mL).

-

Protocol B: HPLC Solubility Quantitation (High Precision)

For formulation stability studies, use HPLC to measure exact saturation limits.

-

Saturation: Add excess compound to 1 mL of solvent in a sealed vial. Shake at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Dilution: Dilute the filtrate 1:100 with Acetonitrile/Water (50:50).

-

Analysis: Inject onto a C18 column (Mobile Phase: Water/ACN with 0.1% Ammonium Hydroxide to maintain basic pH).

-

Note: Do not use TFA in the mobile phase, as it may degrade the dioxolane over time or affect peak shape of the amine.

-

Stability & Handling in Solution

Acid Sensitivity (The "Achilles' Heel")

The 1,3-dioxolane ring is a protecting group for aldehydes.[4] It is stable to bases, nucleophiles, and reducing agents but unstable in aqueous acid .

-

Risk: In solvents like wet Chloroform (which can form HCl over time) or unbuffered water, the ring may open.

-

Mitigation: Always store solutions with a trace of base (e.g., store over solid K₂CO₃ or add 0.1% Triethylamine) if long-term storage in solution is required.

Reactivity of the Secondary Amine

-

Solvent Avoidance: Avoid solvents containing active esters, alkyl halides, or aldehydes (unless reaction is intended). The secondary amine is nucleophilic and will react with Acetone (forming aminals/imines) or Ethyl Acetate (slow amidation) over prolonged periods at high heat.

-

Recommended Solvent for Storage: Anhydrous Ethanol or Toluene (kept cold).

References

-

TCI Chemicals. Product Specification: this compound (M1052). Retrieved from .

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for 1,3-dioxolane stability and cleavage conditions).

-

PubChem. Compound Summary: this compound. Retrieved from .

-

Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems.[5] (Insight into amino-group solvation thermodynamics). University of Rhode Island Dissertations. Retrieved from .

Sources

- 1. scbt.com [scbt.com]

- 2. 2-(Aminoethyl)-2-methyl-1,3-dioxolane [myskinrecipes.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

Chemo-Structural Integrity of 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane: A Technical Guide

Executive Summary

This technical guide provides a comprehensive stability analysis of 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane , a critical masked aldehyde intermediate used in the synthesis of nitrogen-containing heterocycles and pharmaceutical linkers.

Contrary to generic acetal behavior, the stability of this molecule is governed by a competitive electronic mechanism : the acid-lability of the dioxolane ring is significantly modulated by the inductive effect of the N-methylamino tail. While the 1,3-dioxolane moiety functions as a robust protecting group under basic and neutral conditions, its deprotection (hydrolysis) profile is non-linear due to the protonation state of the amine.

This guide details the mechanistic vulnerabilities, specifically the risk of post-hydrolysis intramolecular cyclization , and outlines self-validating protocols for stability assessment using LC-MS/CAD.

Part 1: Structural Analysis & Mechanistic Vulnerabilities

The Electronic Tug-of-War

The molecule consists of a 1,3-dioxolane ring (acetal) substituted at the C2 position with an N-methyl-2-aminoethyl chain. Its stability profile is defined by two opposing forces:

-

Acetal Lability (The Vulnerability): The dioxolane ring is thermodynamically unstable in aqueous acid, hydrolyzing to release ethylene glycol and the parent aldehyde, 3-(methylamino)propanal .

-

Ammonium Retardation (The Stabilizer): In acidic media (pH < 9.0), the secondary amine is protonated (

). The resulting ammonium species exerts a strong electron-withdrawing inductive effect (-I). This destabilizes the oxocarbenium ion transition state required for acetal hydrolysis, effectively slowing down the degradation rate compared to non-aminated acetals.

The "Pyrroline Trap" (Critical Degradation Pathway)

The most significant risk for researchers is not just hydrolysis, but the immediate fate of the hydrolysis product. Upon ring opening, the released aldehyde contains a pendant secondary amine. This triggers a rapid intramolecular condensation to form 1-methyl-1-pyrroline (or its hydrated equivalent).

Implication: Stability monitoring must track not just the disappearance of the parent, but the appearance of the cyclic enamine/iminium species, which may be volatile or reactive.

Figure 1: The acid-catalyzed degradation pathway. Note the "Ammonium Retardation" at the transition state and the rapid downstream cyclization.

Part 2: Hydrolytic Stability Profile

The following data summarizes the predicted kinetic behavior based on structure-activity relationships of amino-acetals (Cordes & Bull, 1974).

Table 1: pH-Dependent Stability Matrix

| Condition | pH Range | Dominant Species | Stability Status | Half-Life ( |

| Strong Acid | < 2.0 | Dication (Amine + Acetal O) | Labile | Minutes to Hours |

| Weak Acid | 3.0 – 5.0 | Ammonium Monocation | Meta-Stable | Hours to Days (Retarded Hydrolysis) |

| Neutral | 6.0 – 8.0 | Equilibrium (Amine/Ammonium) | Stable | Weeks to Months |

| Basic | > 9.0 | Free Base | Highly Stable | Indefinite (Years) |

Key Insight: Unlike simple acetals, this molecule exhibits a "stability window" in weak acid (pH 4-5) because the protonated amine discourages the formation of the positive charge on the acetal carbon.

Part 3: Experimental Protocols for Stability Assessment

Standard UV-HPLC is insufficient for this molecule due to the lack of a strong chromophore (no conjugated system). The following protocol utilizes LC-MS or HPLC-CAD (Charged Aerosol Detection) for robust quantification.

Protocol: Forced Degradation Study

Objective: Determine the specific degradation rate constants (

Reagents:

-

Phosphate buffer (pH 7.0)

-

0.1 M HCl (Acid Stress)

-

0.1 M NaOH (Base Stress)

-

3%

(Oxidative Stress - targets the amine)

Workflow:

-

Stock Prep: Dissolve 10 mg of this compound in 10 mL Acetonitrile/Water (50:50).

-

Stress Initiation: Aliquot stock into three glass vials. Add equal volume of stress reagent (HCl, NaOH, Peroxide).

-

Incubation: Hold at 40°C.

-

Sampling: Pull aliquots at T=0, 1h, 4h, 24h, 48h. Quench acid samples with bicarbonate immediately.

-

Analysis: Inject onto LC-MS (ESI Positive Mode).

Analytical Method Parameters (Self-Validating)

To ensure data integrity, the method must separate the parent from the cyclic degradant.

-

Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm. High pH stability column recommended.

-

Mobile Phase A: 10 mM Ammonium Formate, pH 9.0 (High pH keeps amine deprotonated for better peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 10 minutes.

-

Detection:

-

Mass Spec: Monitor [M+H]+ = 132.1 m/z (Parent) and [M+H]+ = 84.1 m/z (Pyrroline degradant).

-

System Suitability: Resolution (

) between Parent and Pyrroline must be > 2.0.

-

Figure 2: Workflow for forced degradation and stability assessment.

Part 4: Synthetic Implications & Handling

Storage Recommendations

-

Condition: Store under Argon/Nitrogen at 2-8°C.

-

Form: The free base is preferred for long-term storage. If stored as the hydrochloride salt, ensure the environment is strictly anhydrous; moisture will create a local acidic micro-environment (micro-acidity) that accelerates hydrolysis.

Deprotection Strategy (Controlled Release)

When using this molecule as a masked aldehyde, standard acidic deprotection (e.g., 1M HCl) will yield the pyrroline cyclized product, not the open-chain amino-aldehyde.

-

To obtain the open chain: You must trap the aldehyde immediately (e.g., reductive amination or Wittig reaction) in situ as the acetal opens.

-

To obtain the pyrroline: Treat with 5% aqueous HCl and heat to 50°C for 1 hour.

References

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.

-

Fife, T. H. (1972). Physical Organic Chemistry of Acetals and Ketals. Accounts of Chemical Research, 5(8), 264–272.

-

Kreevoy, M. M., & Taft, R. W. (1955).[1] The Evaluation of Inductive and Resonance Effects on Reactivity.[1] I. Hydrolysis Rates of Acetals. Journal of the American Chemical Society, 77(21), 5590–5595.[1]

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

Sources

The Synthesis, Stereochemistry, and Application of Amino-Substituted Dioxolanes: A Technical Guide for Researchers

Abstract

Amino-substituted dioxolanes represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and asymmetric synthesis. Their unique structural features, which combine the chirality of the dioxolane ring with the functional handle of an amino group, have led to their exploration as potent biological agents and as valuable tools in stereoselective transformations. This in-depth technical guide provides a comprehensive overview of the synthesis, stereochemical control, and diverse applications of amino-substituted dioxolanes. We will delve into the mechanistic underpinnings of key synthetic methodologies, provide detailed experimental protocols, and explore the structure-activity relationships that govern their biological effects. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of organic chemistry, medicinal chemistry, and pharmacology.

Introduction: The Dioxolane Scaffold in Drug Discovery and Synthesis

The 1,3-dioxolane moiety is a privileged five-membered heterocyclic ring system that is found in a wide array of natural products and synthetic molecules of biological importance.[1] Its prevalence stems from its ability to act as a chiral scaffold, a protective group for 1,2-diols and carbonyls, and a key pharmacophoric element. The introduction of an amino substituent onto the dioxolane framework dramatically expands its chemical and biological diversity. The basicity of the amino group allows for salt formation, improving aqueous solubility, and provides a key interaction point for biological targets.[2]

This guide will explore the multifaceted nature of amino-substituted dioxolanes, with a particular focus on their synthesis and their role as modulators of key biological targets, including N-methyl-D-aspartate (NMDA) receptors and sigma (σ) receptors, as well as their potential as antimicrobial agents. Furthermore, we will examine their application as chiral auxiliaries and ligands in the field of asymmetric synthesis.

Synthetic Methodologies for Amino-Substituted Dioxolanes

The synthesis of amino-substituted dioxolanes can be broadly categorized into two main approaches: the formation of the dioxolane ring from precursors already containing the nitrogen functionality, or the introduction of the amino group onto a pre-existing dioxolane scaffold.

Classical Acetalization and Ketalization Reactions

The most common method for the synthesis of the 1,3-dioxolane ring is the acid-catalyzed reaction of a carbonyl compound (aldehyde or ketone) with a 1,2-diol.[3] When an amino-diol is used as the starting material, this method provides a direct route to amino-substituted dioxolanes.

Mechanism of Acid-Catalyzed Acetalization:

The reaction proceeds via a protonated carbonyl intermediate, which undergoes nucleophilic attack by one of the hydroxyl groups of the diol to form a hemiacetal. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water generates an oxocarbenium ion, which is then trapped by the second hydroxyl group of the diol to form the cyclic acetal.

dot graph Acetalization_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

carbonyl [label="Carbonyl\nCompound"]; diol [label="1,2-Amino-diol"]; H_plus [label="H+", shape=plaintext]; protonated_carbonyl [label="Protonated\nCarbonyl"]; hemiacetal [label="Hemiacetal\nIntermediate"]; oxocarbenium [label="Oxocarbenium\nIon"]; dioxolane [label="Amino-substituted\nDioxolane"];

carbonyl -> protonated_carbonyl [label="+ H+"]; protonated_carbonyl -> hemiacetal [label="+ Diol"]; hemiacetal -> oxocarbenium [label="+ H+\n- H2O"]; oxocarbenium -> dioxolane [label="+ Intramolecular\ncyclization"]; } caption [label="Mechanism of Acid-Catalyzed Acetalization.", fontsize=10, fontname="Helvetica"];

Experimental Protocol: Synthesis of a 4-(Aminomethyl)-1,3-dioxolane Derivative

This protocol describes the synthesis of a simple amino-substituted dioxolane from an amino-diol and an aldehyde.

Materials:

-

3-Amino-1,2-propanediol

-

Benzaldehyde

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Dean-Stark apparatus

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 3-amino-1,2-propanediol (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-(aminomethyl)-2-phenyl-1,3-dioxolane.

Synthesis from Epoxides

An alternative route to 1,3-dioxolanes involves the reaction of epoxides with carbonyl compounds, often catalyzed by Lewis acids or lithium halides.[4][5] This method can be particularly useful for accessing specific substitution patterns. The reaction of an amino-epoxide with a ketone or aldehyde would yield an amino-substituted dioxolane.

Mechanism of Epoxide Ring-Opening and Cyclization:

The Lewis acid activates the epoxide, making it more susceptible to nucleophilic attack by the carbonyl oxygen. The resulting intermediate then undergoes intramolecular cyclization to form the dioxolane ring.

dot graph Epoxide_Route { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

epoxide [label="Amino-epoxide"]; carbonyl [label="Carbonyl\nCompound"]; lewis_acid [label="Lewis Acid", shape=plaintext]; activated_epoxide [label="Activated\nEpoxide"]; intermediate [label="Intermediate"]; dioxolane [label="Amino-substituted\nDioxolane"];

epoxide -> activated_epoxide [label="+ Lewis Acid"]; activated_epoxide -> intermediate [label="+ Carbonyl"]; intermediate -> dioxolane [label="Intramolecular\ncyclization"]; } caption [label="Synthesis of Dioxolanes from Epoxides.", fontsize=10, fontname="Helvetica"];

Asymmetric Synthesis of Chiral Amino-Substituted Dioxolanes

The stereochemistry of amino-substituted dioxolanes is often crucial for their biological activity. Therefore, the development of asymmetric synthetic methods is of paramount importance.

A straightforward approach to enantiomerically pure amino-substituted dioxolanes is to start from readily available chiral precursors, such as amino acids or chiral diols.[6] For instance, the reaction of a chiral amino-diol, derived from an amino acid, with a carbonyl compound will yield a chiral amino-substituted dioxolane.

Chiral auxiliaries can be employed to control the stereochemistry of reactions that form or modify the dioxolane ring.[7][8] For example, an achiral amino-diol can be reacted with a chiral aldehyde to form a diastereomeric mixture of dioxolanes, which can then be separated. Subsequent removal of the chiral auxiliary would provide the enantiomerically enriched amino-dioxolane.

Experimental Protocol: Asymmetric Alkylation using a Chiral Oxazolidinone Auxiliary

This protocol outlines a general procedure for the asymmetric alkylation of an N-acyloxazolidinone, which can be a precursor to chiral amino alcohols and subsequently chiral amino-dioxolanes.[9][10]

Materials:

-

Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one)

-

Acyl chloride

-

n-Butyllithium

-

Alkyl halide (e.g., benzyl bromide)

-

Lithium hydroxide

-

Hydrogen peroxide

-

Tetrahydrofuran (THF)

Procedure:

-

Acylate the chiral oxazolidinone with the desired acyl chloride in the presence of a base (e.g., triethylamine) to form the N-acyloxazolidinone.

-

Cool a solution of the N-acyloxazolidinone in THF to -78 °C and add n-butyllithium to generate the lithium enolate.

-

Add the alkyl halide and allow the reaction to warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product.

-

Remove the chiral auxiliary by hydrolysis with lithium hydroxide and hydrogen peroxide to yield the chiral carboxylic acid. This can then be reduced to the corresponding chiral amino alcohol.

dot graph Chiral_Auxiliary_Alkylation { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

oxazolidinone [label="Chiral\nOxazolidinone"]; acyl_chloride [label="Acyl Chloride"]; n_acyloxazolidinone [label="N-Acyloxazolidinone"]; enolate [label="Lithium Enolate"]; alkyl_halide [label="Alkyl Halide"]; alkylated_product [label="Alkylated\nProduct"]; chiral_acid [label="Chiral Carboxylic\nAcid"]; chiral_amino_alcohol [label="Chiral Amino\nAlcohol"];

oxazolidinone -> n_acyloxazolidinone [label="+ Acyl Chloride"]; n_acyloxazolidinone -> enolate [label="+ n-BuLi"]; enolate -> alkylated_product [label="+ Alkyl Halide"]; alkylated_product -> chiral_acid [label="Hydrolysis"]; chiral_acid -> chiral_amino_alcohol [label="Reduction"]; } caption [label="Asymmetric Alkylation Workflow.", fontsize=10, fontname="Helvetica"];

The development of catalytic asymmetric methods for the synthesis of chiral dioxolanes is a highly active area of research.[11][12] Rhodium-catalyzed asymmetric three-component reactions of ylides, aldehydes, and carboxylic acids have been shown to produce chiral 1,3-dioxoles with high enantioselectivity.[11][12] While not directly yielding amino-substituted dioxolanes, this methodology highlights the potential for developing catalytic routes to these valuable compounds.

Spectroscopic and Analytical Characterization

The structural elucidation of amino-substituted dioxolanes relies on a combination of spectroscopic techniques.

| Technique | Key Features and Information Provided |

| ¹H NMR | Provides information on the proton environment, including chemical shifts, coupling constants, and integration. Key signals include the acetal proton (at C2), the protons on the dioxolane ring, and the protons of the aminoalkyl substituent.[13][14][15][16][17] |

| ¹³C NMR | Shows the number of unique carbon environments. The chemical shift of the acetal carbon (C2) is typically in the range of 90-110 ppm.[13][14][16][17] |

| IR Spectroscopy | Reveals the presence of characteristic functional groups. Key absorptions include C-O stretching for the acetal (around 1050-1200 cm⁻¹), N-H stretching for the amino group (around 3300-3500 cm⁻¹), and C-H stretching for aromatic and aliphatic moieties.[3][15] |

| Mass Spectrometry | Determines the molecular weight and provides information on the fragmentation pattern, which can aid in structural confirmation.[13] |

| Chiral HPLC | Used to determine the enantiomeric excess of chiral amino-substituted dioxolanes.[18] |

Representative Spectroscopic Data:

For a compound like 4-(aminomethyl)-2-phenyl-1,3-dioxolane, one would expect the following general spectral features:

-

¹H NMR (CDCl₃, δ): ~7.3-7.5 (m, 5H, Ar-H), ~5.8 (s, 1H, C2-H), ~4.0-4.5 (m, 3H, dioxolane-H), ~2.8-3.2 (m, 2H, CH₂N), ~1.5 (br s, 2H, NH₂).

-

¹³C NMR (CDCl₃, δ): ~140 (Ar-C), ~126-129 (Ar-CH), ~104 (C2), ~70-75 (dioxolane-C), ~45 (CH₂N).

-

IR (KBr, cm⁻¹): ~3350 (N-H), ~3050 (Ar C-H), ~2900 (aliphatic C-H), ~1100 (C-O).

Applications of Amino-Substituted Dioxolanes

Medicinal Chemistry

A significant body of research has focused on amino-substituted dioxolanes and their analogs as ligands for NMDA and sigma receptors, which are implicated in a variety of neurological disorders.[3]

-

NMDA Receptors: These are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. Overactivation of NMDA receptors is associated with excitotoxicity and neurodegenerative diseases. Certain amino-substituted dioxolanes act as non-competitive antagonists of the NMDA receptor.[3]

-

Sigma Receptors: These are a unique class of intracellular proteins that are involved in a wide range of cellular functions. Sigma-1 receptor ligands have shown promise in the treatment of pain, depression, and neurodegenerative diseases.[19]

Structure-Activity Relationships (SAR):

| Structural Feature | Effect on Activity |

| Amino Group | A protonated amino group is crucial for high-affinity binding to the sigma-1 receptor, forming an ionic interaction with glutamate 172.[3][20] |

| Substitution on the Dioxolane Ring | The nature and stereochemistry of substituents at the C2 and C4 positions of the dioxolane/dioxane ring significantly influence the affinity and selectivity for NMDA versus sigma receptors.[3] |

| Linker Length | The distance between the dioxolane ring and the amino group can impact receptor affinity. |

| N-Substitution | Substitution on the nitrogen atom can modulate the selectivity between sigma-1 and sigma-2 receptors. For instance, N-benzyl substitution often leads to potent sigma-1 ligands.[3] |

dot graph Receptor_Binding { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

ligand [label="Amino-Dioxolane\nLigand"]; sigma1 [label="Sigma-1 Receptor"]; nmda [label="NMDA Receptor"]; binding_site_s1 [label="Binding Site\n(Glu172)"]; binding_site_nmda [label="PCP Binding Site"]; effect_s1 [label="Modulation of\nCellular Signaling"]; effect_nmda [label="Channel Blockade"];

ligand -> sigma1; ligand -> nmda; sigma1 -> binding_site_s1 [label="Ionic Interaction"]; nmda -> binding_site_nmda [label="Non-competitive\nAntagonism"]; binding_site_s1 -> effect_s1; binding_site_nmda -> effect_nmda; } caption [label="Dioxolane Ligand-Receptor Interaction.", fontsize=10, fontname="Helvetica"];

Certain amino-substituted dioxolanes have demonstrated promising antibacterial and antifungal activity.[18][21]

-

Antifungal Activity: The mechanism of action for some antifungal dioxolanes is believed to be similar to that of azole antifungals, which involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][22][23][24] This disruption of the cell membrane leads to fungal cell death.

dot graph Antifungal_Mechanism { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

dioxolane [label="Antifungal\nDioxolane"]; enzyme [label="Lanosterol 14α-demethylase\n(CYP51)"]; lanosterol [label="Lanosterol"]; ergosterol [label="Ergosterol"]; membrane [label="Fungal Cell\nMembrane"]; disruption [label="Membrane Disruption\n& Cell Death"];

dioxolane -> enzyme [label="Inhibition"]; lanosterol -> ergosterol [label="Catalyzed by\nCYP51"]; ergosterol -> membrane [label="Incorporation"]; enzyme -> lanosterol [style=invis]; membrane -> disruption [label="Lack of Ergosterol"]; } caption [label="Mechanism of Dioxolane Antifungal Action.", fontsize=10, fontname="Helvetica"];

Asymmetric Synthesis

Chiral amino-substituted dioxolanes, particularly those derived from readily available chiral amino alcohols, have the potential to be used as chiral auxiliaries or ligands in asymmetric catalysis.[25][26][27][28] The rigid dioxolane framework can create a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as asymmetric alkylations, aldol reactions, and reductions.

Spiro-Amino-Dioxolanes

Spirocyclic compounds containing an amino-dioxolane moiety are an interesting subclass with unique three-dimensional structures. The synthesis of spiro-[1,3-dioxolane-2,3'-indolin]-2'-one has been reported, which can be a precursor to spiro-amino-dioxolanes.[29][30][31][32][33] These rigid structures are of interest in drug discovery due to their conformational constraints, which can lead to higher receptor affinity and selectivity.

Conclusion and Future Outlook

Amino-substituted dioxolanes are a fascinating and versatile class of molecules with a broad range of applications. Their synthesis is readily achievable through various established methods, and the all-important aspect of stereocontrol can be addressed through the use of chiral pool starting materials, chiral auxiliaries, and emerging catalytic asymmetric methodologies. The biological activities of these compounds, particularly as modulators of NMDA and sigma receptors, continue to be an active area of research with significant therapeutic potential. Furthermore, their utility as chiral building blocks and catalysts in asymmetric synthesis is an area ripe for further exploration. Future research in this field will likely focus on the development of more efficient and selective catalytic asymmetric syntheses, the exploration of a wider range of biological targets, and the design of novel amino-dioxolane scaffolds with enhanced potency and drug-like properties.

References

- Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8807538/]

- Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d1sc06742a]

- Preparation of 1, 3-Dioxolanes from Epoxides and Carbonyl Compounds under Neutral Conditions. [URL: https://www.semanticscholar.org/paper/Preparation-of-1%2C-3-Dioxolanes-from-Epoxides-and-Miyashita-Yoshikoshi/6c507a2d1487625805e26715f3e9c5222441f7e0]

- Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [URL: https://www.mdpi.com/1424-8247/11/9/100]

- Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one. [URL: https://pubmed.ncbi.nlm.nih.gov/21579401/]

- Scouting new sigma receptor ligands: Synthesis, pharmacological evaluation and molecular modeling of 1,3-dioxolane-based structures and derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/26803212/]

- Synthesis of 1,3-dioxolanes. [URL: https://www.organic-chemistry.org/protective-groups/carbonyl/1,3-dioxolanes-synthesis.shtm]

- Synthesis of 1,3-dioxolane derivatives from the reaction of epoxides or 1,2-diols with various ketones using GO catalyst under ultrasonic irradiation. [URL: https://www.researchgate.

- Antifungal agents Part 1. [URL: https://www.slideshare.net/p-p-24982463/antifungal-agents-part-1-118029587]

- Novel Dioxolane Ring Compounds for the Management of Phytopathogen Diseases as Ergosterol Biosynthesis Inhibitors: Synthesis, Biological Activities, and Molecular Docking. [URL: https://pubmed.ncbi.nlm.nih.gov/35454238/]

- Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2365213/]

- (PDF) Spiro[1,3-dioxolane-2,3′-indolin]-2′-one. [URL: https://www.researchgate.net/publication/44622080_Spiro13-dioxolane-23'-indolin-2'-one]

- 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. [URL: https://pubmed.ncbi.nlm.nih.gov/24105943/]

- Mechanisms of action in antifungal drugs. [URL: https://www.ebsco.com/research-starters/mechanisms-action-antifungal-drugs]

- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268875/]

- Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [URL: https://www.beilstein-journals.org/bjoc/articles/12/214]

- Chiral auxiliary. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]

- VI. 1H and 13C NMR Spectra. [URL: https://www.rsc.

- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [URL: https://www.cinvestav.mx/Portals/0/SiteDocs/Secciones/Quimica/smoru/CHAPTER13ApproachestotheAsymmetricSynthesis.pdf?ver=2017-06-07-160100-000]

- Chiral Auxiliaries in Asymmetric Synthesis. [URL: https://www.researchgate.net/publication/225301382_Chiral_Auxiliaries_in_Asymmetric_Synthesis]

- Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. [URL: https://www.mdpi.com/1420-3049/27/15/4960]

- Synthesis and Anti-Cancer Evaluation of Spiro-indolinone Derivatives. [URL: https://www.hilarispublisher.

- Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072370/]

- Mechanisms of action in antifungal drugs. [URL: https://www.ebsco.com/research-starters/mechanisms-action-antifungal-drugs]

- Structural basis for σ1 receptor ligand recognition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5388553/]

- Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/26330077/]

- Diastereoselective alkylation and methods for chiral auxiliary removal.... [URL: https://www.researchgate.net/figure/Diastereoselective-alkylation-and-methods-for-chiral-auxiliary-removal-Reagents-and_fig1_265381830]

- Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. [URL: https://www.researchgate.

- Validating the Structure of 2,4-Diphenyl-1,3-dioxolane: A Comparative Spectroscopic Analysis. [URL: https://www.benchchem.

- 5 Combination of 1H and 13C NMR Spectroscopy. [URL: https://application.wiley-vch.de/books/sample/3527312453_c01.pdf]

- 4-ethyl-1,3-dioxolan-2-one(4437-85-8) 1 h nmr. [URL: https://www.chemicalbook.com/spectrumen_4437-85-8_1hnmr.htm]

- Synthesis of novel 1,3‐dioxolane nucleoside analogues. [URL: https://www.researchgate.net/publication/244458882_Synthesis_of_novel_13-dioxolane_nucleoside_analogues]

- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.696803/full]

- Diols and Amino-Polyols. [URL: https://digital.csic.es/bitstream/10261/276532/1/Albarran-Velo_etal_2022_postprint.pdf]

- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8235773/]

- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [URL: https://www.diva-portal.org/smash/get/diva2:16972/FULLTEXT01.pdf]

- Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. [URL: https://www.mdpi.com/1422-0067/24/16/12933]

- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [URL: https://www.preprints.org/manuscript/202203.0232/v1]

- Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. [URL: https://www.mdpi.com/1420-3049/16/4/2982]

- Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8622879/]

- Search Results. [URL: https://www.beilstein-journals.org/bjoc/search?search=3]

- Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. [URL: https://www.mdpi.com/1420-3049/21/9/1229]

- 1H and 13C NMR analysis of some trichothecenes. [URL: https://pubmed.ncbi.nlm.nih.gov/3592873/]

Sources

- 1. alazharpharmacy.com [alazharpharmacy.com]

- 2. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. 1H and 13C NMR analysis of some trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Scouting new sigma receptor ligands: Synthesis, pharmacological evaluation and molecular modeling of 1,3-dioxolane-based structures and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Novel Dioxolane Ring Compounds for the Management of Phytopathogen Diseases as Ergosterol Biosynthesis Inhibitors: Synthesis, Biological Activities, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. davidmoore.org.uk [davidmoore.org.uk]

- 24. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 25. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]

- 26. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. hilarispublisher.com [hilarispublisher.com]

- 33. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

use of 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane as a synthetic building block

Application Note: 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane as a Masked Aldehyde Scaffold

Executive Summary

In the landscape of drug discovery, This compound (CAS: 142753-10-4) serves as a critical "masked" building block. It provides a stable equivalent of 3-(methylamino)propanal , a molecule that is otherwise unstable and prone to self-polymerization.

By effectively "capping" the reactive aldehyde as a 1,3-dioxolane acetal, this reagent allows chemists to perform extensive modifications on the secondary amine (N-alkylation, acylation, sulfonylation) under basic or neutral conditions. Once the nitrogen scaffold is established, the aldehyde can be revealed via mild acidic hydrolysis, triggering cyclization cascades (e.g., Pictet-Spengler, Pomeranz-Fritsch, or reductive amination) to form complex N-methylated heterocycles such as pyrrolidines , piperidines , and benzazepines .

This guide outlines the physicochemical profile, strategic utility, and a validated protocol for utilizing this building block in the synthesis of fused nitrogen heterocycles.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | N-Methyl-2-(1,3-dioxolan-2-yl)ethanamine; 3-(N-Methylamino)propanal ethylene acetal |

| CAS Number | 142753-10-4 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~85°C at 15 mmHg (Predicted) |

| Solubility | Miscible with DCM, THF, MeOH, Ethanol; soluble in water |

| Stability | Stable under basic/neutral conditions.[1] Hydrolyzes in aqueous acid. |

| pKa (Conjugate Acid) | ~10.2 (Typical for secondary amines) |

Strategic Application: The "Protect-Modify-Cyclize" Workflow

The power of this building block lies in its orthogonality. The acetal group tolerates a wide range of conditions used to functionalize the amine, including:

-

Nucleophilic Substitution: Reaction with alkyl halides.

-

Acylation: Reaction with acid chlorides or anhydrides.

-

Reductive Amination: Coupling with ketones/aldehydes.

-

Palladium Chemistry: Buchwald-Hartwig aminations (with appropriate ligands).

Once the amine is functionalized, the "switch" is flipped using aqueous acid (e.g., HCl, TsOH) to generate the reactive aldehyde, often leading to spontaneous intramolecular cyclization.

Mechanism of Action: Pathway to Heterocycles

The following diagram illustrates the transformation of this building block into a Tetrahydro-3-benzazepine scaffold, a pharmacophore found in dopamine receptor antagonists.

Figure 1: Synthetic pathway for converting this compound into fused heterocycles via N-acylation and acid-mediated cyclization.

Detailed Protocol: Synthesis of N-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Objective: To demonstrate the utility of this compound in synthesizing a benzazepine core via an intramolecular

Reagents Required:

-

This compound (1.0 equiv)

-

3,4-Dimethoxyphenylacetyl chloride (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Hydrochloric acid (6M HCl)

-

Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH)

Step-by-Step Methodology:

Phase 1: N-Acylation (Amide Formation)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Solubilization: Dissolve This compound (10 mmol, 1.31 g) in anhydrous DCM (50 mL).

-

Base Addition: Add Et₃N (15 mmol, 2.1 mL) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add a solution of 3,4-dimethoxyphenylacetyl chloride (11 mmol) in DCM (20 mL) over 15 minutes.

-

Note: The reaction is exothermic. Maintain temperature < 5°C to prevent premature acetal cleavage or side reactions.

-

-

Monitoring: Warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). The secondary amine spot should disappear.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Checkpoint: You now have the stable Amide-Acetal Intermediate .

-

Phase 2: Deprotection & Cyclization

-

Hydrolysis: Dissolve the crude amide-acetal in THF (30 mL) and add 6M HCl (10 mL). Stir at RT for 4 hours.

-

Observation: The acetal is cleaved to reveal the aldehyde.[2]

-

-

Extraction: Neutralize carefully with NaOH (to pH ~7-8) and extract the Amide-Aldehyde intermediate with DCM. Concentrate to dryness.

-

Cyclization (The Critical Step):

-

Add the crude aldehyde to a flask containing Polyphosphoric Acid (PPA) (20 g) pre-heated to 60°C.

-

Stir vigorously at 80-100°C for 2-4 hours.

-

Mechanism:[3] The acid promotes the formation of an N-acyliminium ion (or protonated aldehyde electrophile) which undergoes intramolecular electrophilic aromatic substitution on the electron-rich dimethoxybenzene ring.

-

-

Isolation: Pour the hot reaction mixture onto crushed ice. Basify with 50% NaOH (keep cool!). Extract with EtOAc.[4]

-

Purification: Purify the resulting N-Methyl-benzazepin-2-one derivative via flash column chromatography (MeOH/DCM gradient).

-

Reduction (Optional): To obtain the amine, reduce the lactam using LiAlH₄ in refluxing THF.

Troubleshooting & Senior Scientist Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Moisture in solvent; Amine HCl salt formation. | Use anhydrous DCM; ensure Et₃N is fresh. If amine is supplied as a salt, freebase it first. |

| Incomplete Hydrolysis | Acid concentration too low; Acetal is sterically hindered. | Increase HCl concentration or warm to 40°C. Ensure THF/Water ratio allows miscibility. |

| Polymerization in Step 3 | Reaction mixture too concentrated; Aldehyde unstable. | Perform cyclization under high dilution conditions if intermolecular side-reactions occur. Use PPA to stabilize the cation. |

| No Cyclization | Aromatic ring not nucleophilic enough. | This reaction works best with electron-rich aromatics (e.g., methoxy-substituted). For electron-poor rings, use Superacid conditions (TfOH). |

Workflow Visualization

The following decision tree helps select the appropriate pathway based on the desired target scaffold.

Figure 2: Decision matrix for selecting synthetic routes based on the target heterocyclic core.

References

-

PureSynth Research Chemicals. (2025).[1] Product Specification: this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12434663: (2-Methyl-1,3-dioxolan-2-yl)methanamine (Related Structure). Retrieved from [Link]